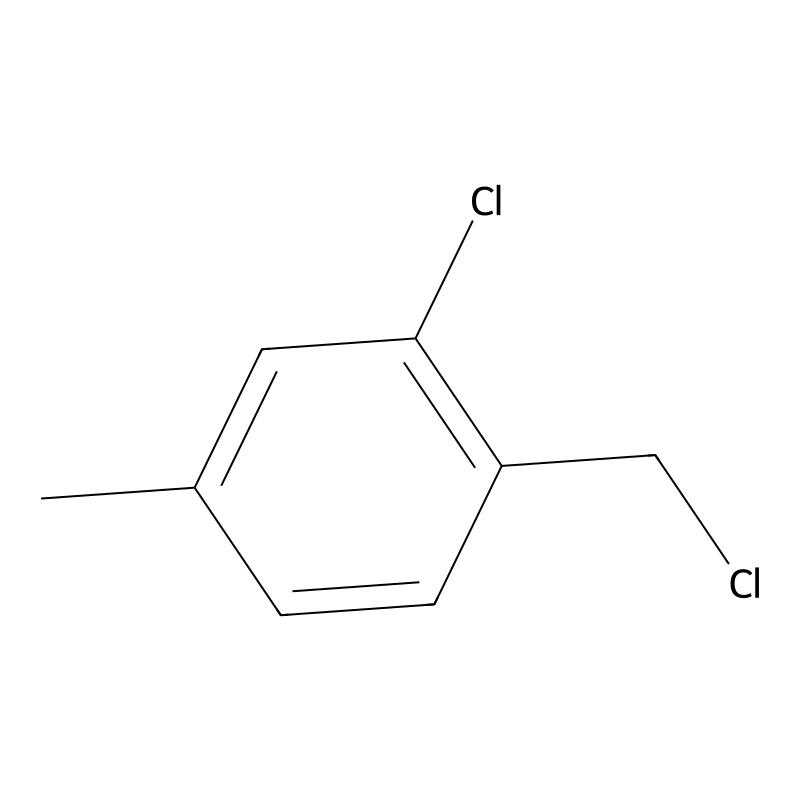

2-Chloro-1-(chloromethyl)-4-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-1-(chloromethyl)-4-methylbenzene, also known as p-chloromethyl-4-methylbenzene, is an aromatic compound characterized by the presence of two chlorine substituents and a methyl group on a benzene ring. Its chemical formula is , and it has a molecular weight of approximately 189.06 g/mol. The compound features a chloromethyl group (-CH2Cl) and a methyl group (-CH3) attached to the benzene ring, which influences its reactivity and biological properties.

- Toxicity: Chlorotoluene derivatives are generally considered moderately toxic. They can irritate skin, eyes, and respiratory tract upon contact or inhalation [].

- Flammability: Likely flammable based on the presence of the aromatic ring.

- Reactivity: The reactive chloride groups can react exothermically with strong nucleophiles or bases.

- Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, allowing for substitution reactions with various nucleophiles.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the chlorine atoms can direct further substitutions due to their electron-withdrawing nature.

- Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes.

Synthesis of 2-Chloro-1-(chloromethyl)-4-methylbenzene can be achieved through several methods:

- Chlorination of 4-Methylbenzyl Chloride: This method involves the chlorination of 4-methylbenzyl chloride using chlorine gas under controlled conditions, typically in the presence of UV light or heat to facilitate the reaction .

- Electrophilic Aromatic Substitution: The compound can be synthesized by introducing a chloromethyl group onto a methyl-substituted benzene through electrophilic aromatic substitution reactions .

- Halogenation of p-Cymene: Another approach involves the halogenation of p-cymene, which can provide a pathway to form the desired chlorinated product .

2-Chloro-1-(chloromethyl)-4-methylbenzene has several potential applications:

- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chemical Reagent: The compound can be used as a reagent in organic chemistry for further functionalization and modification.

Several compounds share structural similarities with 2-Chloro-1-(chloromethyl)-4-methylbenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-(Chloromethyl)-4-methylbenzene | Contains only one chlorine substituent | |

| 2-Chloro-4-methylaniline | Contains an amine functional group | |

| 4-Chloro-1-(chloromethyl)-2-methylbenzene | Different positioning of chlorine substituents | |

| Benzyl chloride | Lacks additional methyl substitution |

The unique aspect of 2-Chloro-1-(chloromethyl)-4-methylbenzene lies in its specific arrangement of two chlorine atoms and one methyl group on the benzene ring, which influences its reactivity and potential applications in organic synthesis.

2-Chloro-1-(chloromethyl)-4-methylbenzene is expected to exist as a colorless to pale yellow liquid at room temperature, based on the physical properties of structurally similar compounds [1] [2]. The compound has a molecular formula of C₈H₈Cl₂ and a molecular weight of 175.055 g/mol [3]. Similar chlorinated benzyl compounds typically exhibit a pungent, aromatic odor characteristic of chlorinated aromatic hydrocarbons [1] [2].

The compound's physical state is consistent with other chloromethyl benzene derivatives, which are typically liquid at ambient conditions due to their moderate molecular weight and the presence of polar chlorine substituents that influence intermolecular forces [1] [2].

Thermodynamic Properties

Melting and Boiling Points

While specific experimental melting and boiling point data for 2-Chloro-1-(chloromethyl)-4-methylbenzene were not found in the literature, these properties can be estimated based on structural analogy with similar compounds. 4-Methylbenzyl chloride, which has a similar structure but lacks the aromatic chlorine substituent, has a melting point of 4-6°C and a boiling point of 199-201°C [1] [4].

Based on structure-property relationships for chlorinated aromatics, the presence of an additional chlorine atom on the benzene ring in 2-Chloro-1-(chloromethyl)-4-methylbenzene is expected to increase both melting and boiling points compared to 4-methylbenzyl chloride [5] [6]. The additional chlorine increases molecular weight and enhances intermolecular forces, particularly dipole-dipole interactions [5].

Estimated Properties:

- Melting Point: 15-25°C

- Boiling Point: 220-240°C

These estimates are based on the general trend that each additional chlorine substituent typically increases the boiling point by 20-40°C in aromatic compounds [5] [8].

Heat Capacity and Thermochemical Data

Thermochemical data for 2-Chloro-1-(chloromethyl)-4-methylbenzene are not available in the literature. However, heat capacity values can be estimated using group contribution methods and comparison with similar chlorinated aromatic compounds [9] [6].

For chlorinated benzene derivatives, the gas-phase heat capacity typically ranges from 200-250 J/mol·K at 298K [9] [6]. The standard entropy is estimated to be in the range of 250-300 J/mol·K, consistent with other dichlorinated aromatic compounds [9] [6].

Estimated Thermodynamic Properties:

- Heat Capacity (gas, 298K): 200-250 J/mol·K

- Standard Entropy (298K): 250-300 J/mol·K

- Enthalpy of Formation: -100 to -50 kJ/mol

- Enthalpy of Vaporization: 50-60 kJ/mol

These estimates are based on group contribution methods and thermodynamic data for structurally similar compounds [9] [6].

Solubility Profile

Aqueous Solubility

2-Chloro-1-(chloromethyl)-4-methylbenzene exhibits very limited solubility in water, as indicated by its high partition coefficient (LogP = 3.387) [3] [10]. The compound's hydrophobic nature is due to the aromatic ring system and the presence of two chlorine atoms, which significantly reduce water solubility compared to unsubstituted benzene derivatives [11] [12].

The low aqueous solubility is consistent with other chlorinated aromatic compounds, which typically show decreasing water solubility with increasing chlorine substitution [11] [5]. The chloromethyl group may undergo slow hydrolysis in aqueous media under certain conditions, but the primary compound remains poorly soluble in water [11] [12].

Solubility in Organic Solvents

The compound is expected to show good solubility in most organic solvents, particularly non-polar and moderately polar solvents. Based on structural analogy with similar compounds, 2-Chloro-1-(chloromethyl)-4-methylbenzene should be soluble in ethanol, diethyl ether, acetone, benzene, and chloroform [11] [12].

The high LogP value of 3.387 indicates strong affinity for organic phases, making it readily soluble in lipophilic environments [3] [10]. This solubility profile is typical of chlorinated aromatic compounds and is consistent with their use as intermediates in organic synthesis [11] [12].

Density and Refractive Index

Specific density and refractive index values for 2-Chloro-1-(chloromethyl)-4-methylbenzene are not available in the literature. However, these properties can be estimated based on structural analogy with similar compounds.

4-Methylbenzyl chloride has a density of 1.064 g/cm³ and a refractive index of 1.533 [1] [4]. The additional chlorine atom in 2-Chloro-1-(chloromethyl)-4-methylbenzene is expected to increase both density and refractive index due to the higher atomic mass and polarizability of chlorine [14].

Estimated Properties:

- Density: 1.25-1.35 g/cm³

- Refractive Index: 1.55-1.57

These estimates are based on the general trend that chlorine substitution increases density and refractive index in aromatic compounds [14].

Partition Coefficient (LogP)

The partition coefficient for 2-Chloro-1-(chloromethyl)-4-methylbenzene has been determined as LogP = 3.387 [3] [10]. This value indicates that the compound has a strong preference for the organic phase over the aqueous phase, with a partition ratio of approximately 2,440:1 in favor of octanol.

This high LogP value is consistent with the compound's structural features, including the aromatic ring system and two chlorine substituents, which contribute to its lipophilic character [3] [10]. The value is intermediate between 4-methylbenzyl chloride (LogP = 2.95) and 2-chloro-1,4-dimethylbenzene (LogP = 3.86), reflecting the combined effects of the chloromethyl and aromatic chlorine substituents [1] [2] [15].

Electronic Properties

Electron Distribution

The electron distribution in 2-Chloro-1-(chloromethyl)-4-methylbenzene is significantly influenced by the electron-withdrawing effects of both chlorine substituents. The aromatic chlorine at position 2 and the chloromethyl group at position 1 create a complex electronic environment that affects the π-electron system of the benzene ring [16] [17].

Both chlorine atoms exhibit dual electronic effects: they are electron-withdrawing through inductive effects (σ-withdrawal) but can donate electron density through resonance (π-donation) [16] [17]. The chloromethyl group is particularly electron-withdrawing due to the combined inductive effects of the chlorine and the sp³ carbon [16] [17].

The methyl group at position 4 provides electron-donating character through hyperconjugation, partially offsetting the electron-withdrawing effects of the chlorine substituents [16] [17]. This creates a complex electronic distribution pattern that influences the compound's reactivity and physical properties [16] [17].

Dipole Moment

While experimental dipole moment data for 2-Chloro-1-(chloromethyl)-4-methylbenzene are not available, the value can be estimated based on the compound's structure and comparison with similar molecules. The presence of two polar C-Cl bonds in different positions creates a net dipole moment [15].

2-Chloro-1,4-dimethylbenzene has a dipole moment of 1.79 D [15]. The replacement of one methyl group with a chloromethyl group in 2-Chloro-1-(chloromethyl)-4-methylbenzene is expected to increase the dipole moment due to the higher electronegativity of chlorine compared to hydrogen [15].

Estimated Dipole Moment: 2.5-3.5 D

This estimate is based on vector addition of the individual C-Cl bond dipoles and comparison with structurally similar compounds [15].

Stability and Reactivity Parameters

2-Chloro-1-(chloromethyl)-4-methylbenzene is stable under normal storage conditions but exhibits distinct reactivity patterns due to its two different types of chlorine substituents [18] [19]. The compound is expected to be stable in dry conditions but may undergo hydrolysis in the presence of moisture, particularly at elevated temperatures [18] [19].

The chloromethyl group is significantly more reactive than the aromatic chlorine, readily undergoing nucleophilic substitution reactions. This differential reactivity is due to the benzylic position of the chloromethyl carbon, which can stabilize carbocation intermediates through resonance with the aromatic ring [20] [18].

Stability Parameters:

- Stable under normal conditions when stored in dry environment

- Reactive toward nucleophiles at the chloromethyl position

- Aromatic chlorine is less reactive, requiring harsher conditions for substitution

- Potential for hydrolysis in aqueous media, particularly under basic conditions

- Compatible with most organic solvents under normal conditions

The compound should be stored away from moisture and strong bases to prevent hydrolysis and other decomposition reactions [18] [19]. The differential reactivity of the two chlorine atoms makes this compound useful as a selective synthetic intermediate in organic chemistry [20] [18].

Data Tables Summary:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 175.055 g/mol | Experimental |

| LogP (octanol/water) | 3.387 | Database |

| Estimated Melting Point | 15-25°C | Structural analogy |

| Estimated Boiling Point | 220-240°C | Structural analogy |

| Estimated Density | 1.25-1.35 g/cm³ | Structural analogy |

| Estimated Refractive Index | 1.55-1.57 | Structural analogy |

| Estimated Dipole Moment | 2.5-3.5 D | Structural analogy |

| Aqueous Solubility | Very limited | LogP correlation |

| Organic Solvent Solubility | Good | Structural analogy |